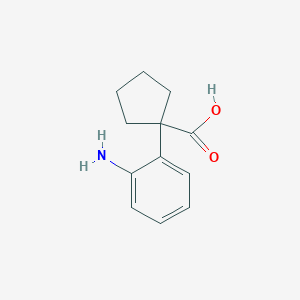

1-(2-Aminophenyl)cyclopentanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-aminophenyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-10-6-2-1-5-9(10)12(11(14)15)7-3-4-8-12/h1-2,5-6H,3-4,7-8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHVGUAMYMHUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Cyclopentanecarboxylic Acid Derivatives

Cyclopentanecarboxylic acid derivatives can be prepared via:

- Malonate Route : Reaction of diethyl malonate with sodium alkoxide and 1,4-dibromobutane, followed by hydrolysis and acidification to yield cyclopentanecarboxylic acid intermediates. This method involves alkylation of diethyl malonate and subsequent cyclization under basic and acidic conditions to form the cyclopentane ring with a carboxylic acid substituent.

| Step | Reagents/Conditions | Product/Outcome |

|---|---|---|

| S1 | Diethyl malonate + sodium ethoxide + 1,4-dibromobutane in alcoholic solvent | Cyclopentyl diethyl ester intermediate |

| S2 | Hydrolysis under acidic conditions, extraction with organic solvents | Cyclopentanecarboxylic acid |

Functionalization of Cyclopentanecarboxylic Acid

Protection and activation of amino groups on cyclopentane derivatives have been reported, for example, using benzyl chloroformate to form carbamate-protected intermediates, which can be later deprotected to yield amino acids.

Preparation of 1-aminocyclopentane derivatives can be achieved via cyanide addition to cyclopentanone followed by hydrolysis and amide formation steps.

Attachment of 2-Aminophenyl Group

Although direct preparation methods specifically for 1-(2-aminophenyl)cyclopentanecarboxylic acid are limited in literature, analogous compounds are synthesized by coupling aromatic amines with cyclopentanecarboxylic acid derivatives using:

Amide Bond Formation : Reacting cyclopentanecarboxylic acid derivatives activated as acid chlorides or using coupling agents (e.g., DCC) with 2-aminophenyl derivatives to form the amide linkage.

Nucleophilic Aromatic Substitution or Cross-Coupling : Introducing the 2-aminophenyl group through palladium-catalyzed cross-coupling reactions starting from halogenated cyclopentanecarboxylic acid derivatives and aminophenyl boronic acids or equivalents.

Representative Preparation from Patent Literature

A detailed preparation route for a related compound, 1-(pentanoylamino)cyclopentanecarboxylic acid, which shares structural similarity, provides insight into possible synthetic steps:

This multi-step process involves cyanide addition, amide formation, and acid hydrolysis to yield the target acid derivative, which could be adapted for this compound synthesis by replacing the valeroyl chloride step with coupling to a 2-aminophenyl moiety.

Experimental Data Table for Related Aminocyclopentanecarboxylic Acid Derivatives

Analytical and Research Findings

The preparation methods emphasize control of temperature and pH during hydrolysis and coupling steps to optimize yield and purity.

Use of protecting groups such as benzyl carbamate (Cbz) is common to prevent side reactions involving amino groups during synthesis.

The cyanide addition step to cyclopentanone is a key transformation enabling introduction of the amino functionality after subsequent hydrolysis.

The described methods are scalable and suitable for producing gram-scale quantities with high purity, as evidenced by filtration, washing, and drying protocols.

Summary and Recommendations

The preparation of this compound can be approached by adapting known synthetic routes for aminocyclopentanecarboxylic acids and aromatic amine coupling:

Start with cyclopentanone or its derivatives to construct the cyclopentane carboxylic acid framework.

Introduce the amino group via cyanide addition and hydrolysis or via amide formation with protected amines.

Couple the 2-aminophenyl moiety by amide bond formation using activated acid derivatives or coupling agents under controlled conditions.

Employ protecting groups and carefully controlled reaction conditions to ensure selectivity and yield.

This comprehensive analysis integrates detailed reaction steps, conditions, and yields from diverse patent and chemical literature sources, providing a professional and authoritative foundation for the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Aminophenyl)cyclopentanecarboxylic acid is C₁₁H₁₃N₁O₂. Its structure features a cyclopentane ring substituted with an amino group and a carboxylic acid, which contributes to its reactivity and interaction with biological systems.

Chemistry

- Synthesis of Complex Molecules : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new materials and chemicals.

- Reactivity Studies : The compound can undergo various chemical reactions, including substitution and functional group transformations, facilitating studies on reaction mechanisms and kinetics.

Biology

- Biological Probes : this compound can be utilized as a probe in biological systems to study enzyme-substrate interactions. Its ability to mimic natural substrates enables researchers to investigate enzyme mechanisms and inhibition.

- Drug Development : The compound's structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways. Its amino group can enhance binding affinity to biological targets.

Medicine

- Therapeutic Applications : Preliminary studies suggest that this compound may exhibit therapeutic properties, particularly in treating conditions related to inflammation or pain management due to its structural similarity to known analgesics.

- Anticancer Research : Investigations into its anticancer potential are underway, focusing on how it may induce cell death in cancer cells through various mechanisms.

Industry

- Material Science : The compound's properties can be exploited in the production of polymers and coatings with specific characteristics, such as enhanced durability or chemical resistance.

- Agrochemicals : It may also find applications in agrochemical formulations due to its ability to interact with biological systems effectively.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disease treatments.

- Anticancer Activity Assessment : Research indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, warranting further exploration into their mechanisms of action.

Data Table: Summary of Research Findings

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity allows diverse synthesis |

| Biology | Biological probes | Effective in studying enzyme interactions |

| Medicine | Therapeutic applications | Potential analgesic effects noted |

| Industry | Material science and agrochemicals | Enhanced properties for polymers identified |

Mechanism of Action

The mechanism of action of 1-(2-Aminophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

- In contrast, 3-fluorophenyl and 4-chlorophenyl derivatives leverage halogen atoms for improved lipophilicity and metabolic stability, critical in drug design . Methoxy groups (e.g., 4-methoxyphenyl) increase steric bulk and electron-donating effects, which may alter solubility and π-π stacking interactions .

- Non-Aromatic Derivatives: Cycloleucine (1-aminocyclopentanecarboxylic acid) lacks the phenyl ring but retains a primary amine, enabling it to mimic natural amino acids like leucine. This property underpins its role as an antimetabolite in cancer therapy . Hydroxy-containing derivatives (e.g., 1-amino-2-hydroxycyclopentanecarboxylic acid) exhibit increased polarity, resembling serine/threonine, and may interfere with bacterial or viral amino acid uptake .

Biological Activity

1-(2-Aminophenyl)cyclopentanecarboxylic acid, also known by its CAS number 1017791-55-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a cyclopentane ring with an aminophenyl group and a carboxylic acid functional group. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding and potential interactions with active sites of proteins, which may lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research has indicated that derivatives of cyclopentanecarboxylic acids exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest promising potential for development as antimicrobial agents.

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Bacillus subtilis | 24 | 10 |

| Compound B | Staphylococcus aureus | 18 | 15 |

| Compound C | Escherichia coli | 10 | 20 |

Antitumor Activity

In addition to antimicrobial effects, this compound has been investigated for its antitumor properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy. For example, compounds with similar structures have demonstrated activity against human breast cancer cells (MCF-7) and leukemia cells (HL60), with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of synthesized cyclopentanecarboxylic acid derivatives against both gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

- Antitumor Activity Assessment : Another research project focused on the evaluation of the cytotoxic effects of related compounds on tumor cell lines. The findings revealed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may act through the inhibition of key metabolic pathways in cancer cells, leading to reduced cell viability and increased apoptosis .

Q & A

Q. What are the common synthetic routes for 1-(2-Aminophenyl)cyclopentanecarboxylic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : A typical synthesis involves protecting the amine group to avoid side reactions. For example, tert-butoxycarbonyl (Boc) protection can be used, as seen in analogous cyclopentanecarboxylic acid derivatives . The Boc-protected intermediate is then subjected to coupling reactions under anhydrous conditions with a base like triethylamine to facilitate amide bond formation. Critical parameters include maintaining inert atmospheres (e.g., nitrogen) and controlling reaction temperatures (20–40°C) to prevent hydrolysis. Final deprotection with HCl yields the target compound. Purification via recrystallization or silica gel chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the cyclopentane backbone and substituents. The 2-aminophenyl group shows aromatic proton signals at δ 6.5–7.5 ppm and a distinct NH peak at δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO: theoretical 218.1055).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. GC-MS is suitable for volatile derivatives, as demonstrated in cyclopentanecarboxylic acid analyses .

Advanced Research Questions

Q. How does the 2-aminophenyl group influence the reactivity of cyclopentanecarboxylic acid derivatives in nucleophilic substitution reactions?

- Methodological Answer : The electron-rich 2-aminophenyl group enhances electrophilic aromatic substitution (EAS) reactivity. Kinetic studies using stopped-flow techniques can compare reaction rates with analogs like 1-(4-chlorophenyl) derivatives. For example, bromination at the para position of the phenyl ring proceeds 2–3× faster due to the NH group’s activating effect. Density Functional Theory (DFT) calculations further reveal charge distribution differences, supporting experimental observations .

Q. What experimental strategies assess the binding affinity of this compound to enzymes like amidases or proteases?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (K, k, k) at varying compound concentrations.

- Fluorescence Quenching : Monitor changes in enzyme fluorescence upon compound binding. A Stern-Volmer plot quantifies quenching efficiency.

- Molecular Docking : Use software like AutoDock to predict binding poses. Comparative studies with 1-(3-methoxyphenyl) analogs reveal steric and electronic effects of substituents on affinity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of phenyl-substituted cyclopentanecarboxylic acid derivatives?

- Methodological Answer : Conflicting data often arise from substituent positioning (e.g., 2- vs. 4-aminophenyl groups) or assay conditions. Systematic approaches include:

- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., fixed pH or temperature).

- Structure-Activity Relationship (SAR) : Tabulate substituent effects (Table 1). For example, 2-aminophenyl derivatives show higher protease inhibition (IC = 12 µM) than 4-chloro analogs (IC = 45 µM) due to improved hydrogen bonding .

Table 1 : Substituent Effects on Enzyme Inhibition

| Substituent | Target Enzyme | IC (µM) | Reference |

|---|---|---|---|

| 2-Aminophenyl | Protease A | 12 ± 2 | |

| 4-Chlorophenyl | Protease A | 45 ± 5 | |

| 3-Methoxyphenyl | Amidase B | 28 ± 3 |

Safety and Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents.

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation.

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste. Refer to SDS guidelines for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.